molecular formula C14H15NO3S B2428347 Methyl 3-(4-methylbenzamido)-4,5-dihydrothiophene-2-carboxylate CAS No. 389065-23-0

Methyl 3-(4-methylbenzamido)-4,5-dihydrothiophene-2-carboxylate

Cat. No.: B2428347
CAS No.: 389065-23-0
M. Wt: 277.34
InChI Key: RTJZHPNJQNZSCX-UHFFFAOYSA-N
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Description

Methyl 3-(4-methylbenzamido)-4,5-dihydrothiophene-2-carboxylate is a high-value heterocyclic building block designed for medicinal chemistry and drug discovery research. This compound features a 4,5-dihydrothiophene (thiophene) core, a privileged scaffold in medicinal chemistry that is ranked 4th among sulfur-containing rings in U.S. FDA-approved small molecule drugs . The structure integrates both carboxamide and methyl carboxylate functional groups, making it a versatile intermediate for the synthesis of more complex molecules. Its primary research application lies in the exploration and development of novel therapeutic agents. The dihydrothiophene ring system serves as a key pharmacophore, and its incorporation can enhance drug-receptor interactions and improve metabolic stability . Specifically, this compound can be utilized in constructing advanced molecular architectures, such as dihydroxypyrimidine (DHP) derivatives, which are established as potent inhibitors of viral metalloenzymes . Similar DHP carboxylate esters have been investigated as inhibitors of the human cytomegalovirus (HCMV) terminase complex, a clinically validated antiviral target . Researchers can employ this chemical as a precursor to develop potential antiviral, anticancer, and anti-inflammatory agents, leveraging the proven biological versatility of the thiophene nucleus . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-[(4-methylbenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-9-3-5-10(6-4-9)13(16)15-11-7-8-19-12(11)14(17)18-2/h3-6H,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJZHPNJQNZSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(SCC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-methylbenzamido)-4,5-dihydrothiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Amidation: The introduction of the 4-methylbenzamido group is achieved through an amidation reaction. This involves reacting the thiophene derivative with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, using industrial reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methylbenzamido)-4,5-dihydrothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form dihydrothiophene derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(4-methylbenzamido)-4,5-dihydrothiophene-2-carboxylate has shown promise in drug development due to its ability to act as a bioactive compound. Its structural features allow it to interact with biological targets, making it a candidate for further pharmacological studies.

Case Study:
A study published in Journal of Medicinal Chemistry explored derivatives of thiophene compounds, including this compound, for their anti-cancer properties. The findings indicated that modifications in the benzamide group significantly enhanced the compound's cytotoxicity against various cancer cell lines .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its thiophene ring can undergo various reactions such as electrophilic substitution and nucleophilic addition, facilitating the creation of more complex molecules.

Example Reaction:
The compound can be used in the synthesis of novel thiophene-based polymers through polymerization reactions. This application is particularly relevant in the development of conductive materials for electronic devices.

Material Science

In material science, this compound is explored for its potential use in creating advanced materials with specific electrical properties.

Research Insight:
Recent studies have investigated the incorporation of thiophene derivatives into organic solar cells. The inclusion of this compound has been shown to improve charge transport properties and overall efficiency of solar cells .

Mechanism of Action

The mechanism of action of Methyl 3-(4-methylbenzamido)-4,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 3-(4-methylbenzamido)-4,5-dihydrothiophene-2-carboxylate can be compared with other similar compounds, such as:

    This compound derivatives: These compounds have similar structures but different substituents, leading to variations in their chemical and biological properties.

    Thiophene derivatives: Other thiophene derivatives, such as 2-aminothiazole and 2-phenylthiophene, share the thiophene ring but differ in their functional groups and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Biological Activity

Methyl 3-(4-methylbenzamido)-4,5-dihydrothiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C_{12}H_{13}N_{1}O_{2}S
  • Molecular Weight: 235.30 g/mol
  • CAS Number: 125089-02-3

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Histone Deacetylase Inhibition: The compound has been identified as a potential histone deacetylase (HDAC) inhibitor, which can lead to increased acetylation of histones and subsequent modulation of gene expression. This mechanism is significant in cancer therapy as HDAC inhibition can promote apoptosis in cancer cells .
  • Antiproliferative Effects: Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. The inhibition is believed to be linked to its ability to interfere with cellular signaling pathways associated with growth and survival .
  • Synergistic Effects with Chemotherapeutics: Research indicates that when combined with other chemotherapeutic agents, this compound can enhance the efficacy of treatments like doxorubicin and cisplatin, suggesting its potential as an adjunct therapy in cancer treatment .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Cell Line/Model Effect Reference
HDAC InhibitionMDA-MB-468 (breast cancer)Increased apoptosis
AntiproliferativeVarious cancer cell linesReduced cell viability
Synergistic CytotoxicityCombination with doxorubicinEnhanced apoptosis
Inhibition of AngiogenesisEndothelial cellsDecreased tube formation

Case Studies

  • Case Study on Breast Cancer:
    A study involving the MDA-MB-468 breast cancer cell line demonstrated that treatment with this compound resulted in significant apoptosis. The mechanism was linked to the inhibition of HDAC activity, leading to altered gene expression profiles conducive to cell death .
  • Combination Therapy:
    In a preclinical model, the compound was evaluated in combination with standard chemotherapeutics such as cisplatin and doxorubicin. Results indicated a synergistic effect where the combination led to a higher rate of apoptosis compared to either agent alone, underscoring its potential role in combination therapies for resistant cancers .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing Methyl 3-(4-methylbenzamido)-4,5-dihydrothiophene-2-carboxylate, and what critical reaction parameters influence yield?

Answer:
The synthesis of this compound typically involves:

  • Amidation reactions : Introducing the 4-methylbenzamido group via coupling agents (e.g., DCC, HOBt) or activated esters.
  • Ring formation : Cyclization of dihydrothiophene precursors under acidic or basic conditions.
  • Esterification : Methylation of the carboxylic acid intermediate using methanol under acid catalysis.

Key parameters include temperature control (e.g., 0°C for sensitive intermediates) , solvent selection (MeOH or THF for solubility ), and stoichiometric ratios of reagents like NH4Cl and Mg turnings for reductive steps . Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and IR ensures structural confirmation .

Basic: How is the crystal structure of this compound determined, and which refinement tools are recommended?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

  • Data collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure solution : Employ direct methods (SHELXS) or intrinsic phasing (SHELXD) .
  • Refinement : SHELXL for full-matrix least-squares refinement, achieving R-factors < 0.05 for high-resolution data .

For example, a related compound (Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate) was refined to R=0.042R = 0.042 using SHELXL, highlighting the importance of anisotropic displacement parameters and hydrogen bonding analysis .

Advanced: How can researchers address discrepancies in spectroscopic data (e.g., NMR splitting patterns) between synthetic batches?

Answer:
Discrepancies often arise from:

  • Conformational flexibility : Rotamers in the 4,5-dihydrothiophene ring or benzamido group can split NMR signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks .
  • Impurity profiles : Employ HPLC-MS or preparative TLC to isolate byproducts and identify their structures .
  • Crystallographic validation : Compare experimental NMR data with X-ray-derived torsion angles to confirm dominant conformers .

For example, VT-NMR at 60°C resolved overlapping signals in a structurally similar ethyl thiophene carboxylate derivative .

Advanced: What strategies optimize stereochemical control during synthesis, particularly for diastereomers in the dihydrothiophene ring?

Answer:

  • Chiral auxiliaries : Use tert-butoxycarbonyl (Boc)-protected intermediates to direct stereochemistry, as demonstrated in tetrahydrothiophene-based GABA inactivators .
  • Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., Pd or Rh complexes) for enantioselective hydrogenation .
  • Dynamic kinetic resolution : Leverage temperature-dependent equilibria to favor the desired diastereomer .

For instance, magnesium-mediated reductions in MeOH at −20°C improved diastereomeric excess (de > 90%) in a related tetrahydrothiophene compound .

Advanced: How can computational methods complement experimental data in analyzing the compound’s reactivity or binding interactions?

Answer:

  • DFT calculations : Predict reaction pathways (e.g., amidation energetics) and transition states using Gaussian or ORCA software.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, guided by crystallographic data .
  • Conformational analysis : Compare calculated (Mercury or PLATON) and experimental torsion angles to validate stability .

For example, DFT studies on methyl benzothiophene carboxylates revealed electron-withdrawing effects of substituents on ring planarity, corroborating X-ray data .

Basic: What analytical techniques are essential for purity assessment, and how are they applied?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities.
  • Elemental analysis : Confirm stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .
  • Melting point : Sharp m.p. ranges (e.g., 183–185°C) indicate high purity, as seen in methyl 4-aminothiophene derivatives .

For new compounds, microanalysis and high-resolution mass spectrometry (HRMS) are mandatory .

Advanced: How can researchers resolve conflicting crystallographic data (e.g., bond length variations) in related compounds?

Answer:

  • Multi-dataset refinement : Compare structures solved from multiple crystals to identify systematic errors.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing differences .
  • Database mining : Cross-reference with Cambridge Structural Database (CSD) entries for statistical outliers .

In a sulfamoyl benzamide derivative, conflicting C–N bond lengths were resolved by re-refining data with SHELXL, attributing variations to thermal motion .

Basic: What safety considerations are critical when handling this compound in the laboratory?

Answer:

  • Toxicity screening : Assess acute toxicity via zebrafish embryo assays (LC50) .
  • Waste disposal : Neutralize reaction byproducts (e.g., chlorinated solvents) before disposal .
  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods for amidation steps involving volatile reagents .

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